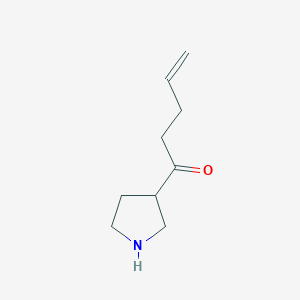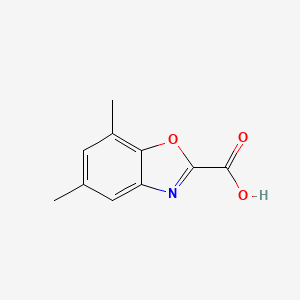
5-(4-methyl-1-piperazinyl)-2-Pyridinecarboxaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(4-Methyl-1-piperazinyl)-2-Pyridinecarboxaldehyde is an organic compound that features a piperazine ring substituted with a methyl group and a pyridine ring with an aldehyde functional group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-methyl-1-piperazinyl)-2-Pyridinecarboxaldehyde typically involves the reaction of 4-methylpiperazine with 2-pyridinecarboxaldehyde under controlled conditions. One common method includes:
Cyclization of 1,2-diamine derivatives with sulfonium salts: This method involves the ring formation reaction between N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of a base like DBU.
Industrial Production Methods
Industrial production methods for this compound often involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. These methods may include continuous flow reactions and the use of automated reactors to ensure consistent product quality .
Analyse Chemischer Reaktionen
Types of Reactions
5-(4-Methyl-1-piperazinyl)-2-Pyridinecarboxaldehyde undergoes various chemical reactions, including:
Substitution: The piperazine ring can undergo nucleophilic substitution reactions, where the methyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles, depending on the desired substitution product.
Major Products Formed
Oxidation: 5-(4-Methyl-1-piperazinyl)-2-pyridinecarboxylic acid.
Reduction: 5-(4-Methyl-1-piperazinyl)-2-pyridinemethanol.
Substitution: Various substituted piperazine derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
5-(4-Methyl-1-piperazinyl)-2-Pyridinecarboxaldehyde has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of various pharmaceuticals, including antipsychotic and anti-inflammatory agents.
Materials Science: The compound is used in the development of polymers and other materials with specific properties.
Biological Studies: It is used in the study of enzyme interactions and as a ligand in biochemical assays.
Industrial Applications: The compound is used in the synthesis of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 5-(4-methyl-1-piperazinyl)-2-Pyridinecarboxaldehyde involves its interaction with specific molecular targets and pathways:
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 5-(4-Methylpiperazin-1-yl)pyridin-2-amine
- 4-[(4-Methyl-1-piperazinyl)methyl]-N-[3-[(4-(3-pyridinyl)-2-pyrimidinyl]amino]phenyl]-benzamide
Uniqueness
5-(4-Methyl-1-piperazinyl)-2-Pyridinecarboxaldehyde is unique due to its specific combination of a piperazine ring and a pyridinecarboxaldehyde group, which imparts distinct chemical reactivity and biological activity. This uniqueness makes it valuable in the synthesis of specialized pharmaceuticals and materials.
Eigenschaften
CAS-Nummer |
892501-97-2 |
|---|---|
Molekularformel |
C11H15N3O |
Molekulargewicht |
205.26 g/mol |
IUPAC-Name |
5-(4-methylpiperazin-1-yl)pyridine-2-carbaldehyde |
InChI |
InChI=1S/C11H15N3O/c1-13-4-6-14(7-5-13)11-3-2-10(9-15)12-8-11/h2-3,8-9H,4-7H2,1H3 |
InChI-Schlüssel |
VMELMHKVXYUASS-UHFFFAOYSA-N |
Kanonische SMILES |
CN1CCN(CC1)C2=CN=C(C=C2)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[(Phenylamino)methyl]thiophene-2-carbonitrile](/img/structure/B13159827.png)

amino}cyclopropane-1-carboxylic acid](/img/structure/B13159842.png)



![5-amino-7-oxo-1H,3H,7H,7aH-pyrrolo[1,2-c][1,3]thiazole-6-carboxamide](/img/structure/B13159878.png)


![N-[(3-Hydroxypyrrolidin-3-yl)methyl]-1-methylcyclopropane-1-carboxamide](/img/structure/B13159894.png)




